2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE is a complex heterocyclic compound that belongs to the class of pyranoquinolines. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method allows for the construction of the heterocyclic core in a single step, making it efficient and practical for laboratory synthesis. Industrial production methods may involve similar multicomponent reactions but optimized for larger scales and higher yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyranoquinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline core but are fused with pyrazole rings, leading to different pharmacological properties.
2-Amino-3-cyano-4H-chromenes: These compounds are structurally related but have different substituents, affecting their chemical reactivity and biological activity.
2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15N3O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H15N3O3/c24-13-16-19(18-11-6-12-28-18)20-21(29-22(16)25)15-9-4-5-10-17(15)26(23(20)27)14-7-2-1-3-8-14/h1-12,19H,25H2 |
InChI Key |
NUTPHEPSHLNCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.